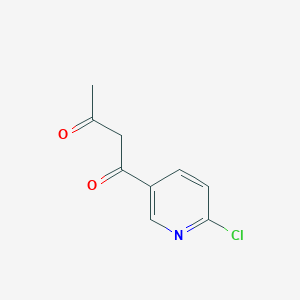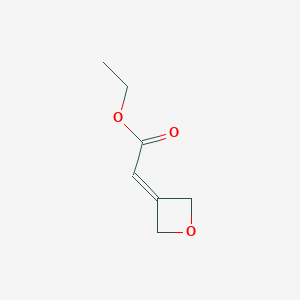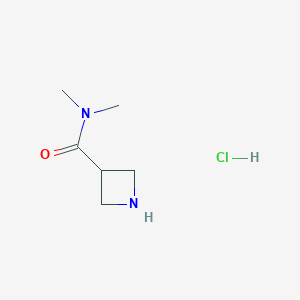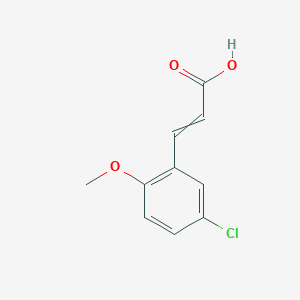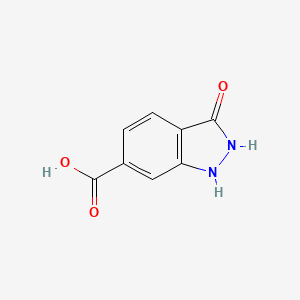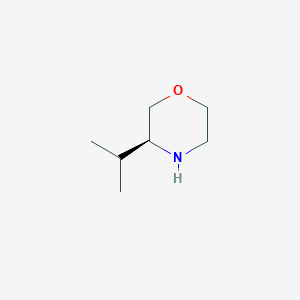
Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate
Übersicht
Beschreibung
Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a styryl group, which is a type of vinyl group that is often involved in polymerization reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the styryl group would likely play significant roles in its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the pyrimidine ring and the styryl group could make it reactive with a variety of other compounds .Wissenschaftliche Forschungsanwendungen
- Application Summary: This research involves the use of molecular actuators based on crystals of various compounds, including (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4), (E)-2-(2,4-di uorostyryl)benzo[d]oxazole fl (BOAF24), (E)-2-(4- uorostyryl)benzo[d]thiazole fl (BTAF4), and (E)-2-(2,4-di uorostyryl)benzo[d]thi- fl azole (BTAF24). These actuators exhibit unique bending behavior under UV irradiation .
- Methods of Application: The one-dimensional (1D) crystals of BOAF4 and BTAF4 bent toward light, whereas those of BOAF24 and BTAF24 bent away from light .
- Results or Outcomes: The authors found that F···H–C interaction played a key role in the different molecular packing in structures crystals, which led to the positive/negative phototropism of the actuators .
- Application Summary: This research focuses on the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through sequential electrocatalytic reduction and oxidation .
- Methods of Application: The researchers used a Pd-MWCNTs/Ni-foam electrode for the electrocatalytic reduction of 2,4-DCP and examined whether this electrode can efficiently degrade phenol in the electro-Fenton oxidation (EFO) process .
- Results or Outcomes: The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .
Positive/Negative Phototropism: Controllable Molecular Actuators with Different Bending Behavior
Efficient degradation of 2,4-dichlorophenol in water by sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode
- Application Summary: This review focuses on stimuli-responsive dynamic molecular crystals, including pseudorotaxane molecules comprising a crown ether as a ring and an ammonium cation as an axle .
- Methods of Application: These pseudorotaxane molecules respond to light and/or heat, changing their molecular structures in the single-crystal state .
- Results or Outcomes: Such structural changes at a molecular level influence the macroscopic properties of pseudorotaxanes, including mechanical motions of the crystals . They are potential candidates for application as light-sensing and harvesting materials in microdevices for photomechanical conversion .
- Application Summary: This research reports interesting photomechanical behaviors of the dynamic molecular crystals of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) .
- Methods of Application: The photosalient effect of the rod-like crystal based on a metal-free olefin driven by photodimerization is observed . Moreover, the needle-like crystals of BOACl24 exhibit a reversible bending .
- Results or Outcomes: The authors achieved the potential application in pushing objects, as well as enriching and removing pollutants .
Stimuli-responsive dynamic pseudorotaxane crystals
Bending, Curling, Rolling, and Salient Behavior of Molecular Crystals
- Application Summary: This research involves the use of molecular actuators based on crystals of various compounds, including (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4), (E)-2-(2,4-di uorostyryl)benzo[d]oxazole fl (BOAF24), (E)-2-(4- uorostyryl)benzo[d]thiazole fl (BTAF4), and (E)-2-(2,4-di uorostyryl)benzo[d]thi- fl azole (BTAF24). These actuators exhibit unique bending behavior under UV irradiation .
- Methods of Application: The one-dimensional (1D) crystals of BOAF4 and BTAF4 bent toward light, whereas those of BOAF24 and BTAF24 bent away from light .
- Results or Outcomes: The authors found that F···H–C interaction played a key role in the different molecular packing in structures crystals, which led to the positive/negative phototropism of the actuators .
- Application Summary: This research reports interesting photomechanical behaviors of the dynamic molecular crystals of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) .
- Methods of Application: The photosalient effect of the rod-like crystal based on a metal-free olefin driven by photodimerization is observed . Moreover, the needle-like crystals of BOACl24 exhibit a reversible bending .
- Results or Outcomes: The authors achieved the potential application in pushing objects, as well as enriching and removing pollutants .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;4-[2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEUTDPTXBEURT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2KN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53396602 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



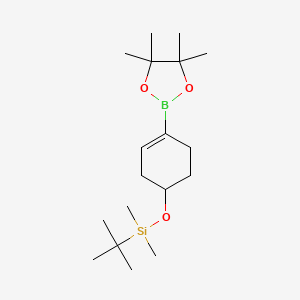

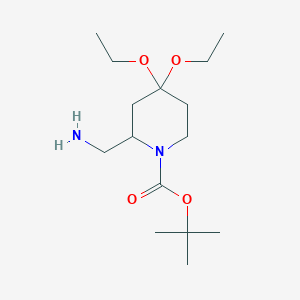

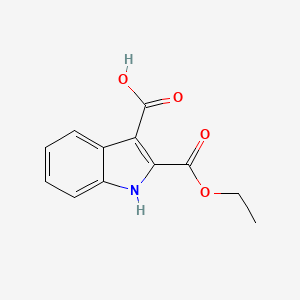
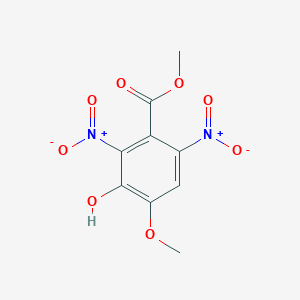
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
